molecular formula C8H6Br2F3N B13071996 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline

2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13071996
M. Wt: 332.94 g/mol
InChI Key: GKIUCBVBYOAZQG-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6Br2F3N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydrogen atom on the nitrogen is replaced by a 2,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline typically involves the bromination of N-(2,2,2-trifluoroethyl)aniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives.

Scientific Research Applications

2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and trifluoroethyl group contribute to the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-(trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    4-Bromo-2-(trifluoromethyl)aniline: This compound has only one bromine atom and a trifluoromethyl group.

Uniqueness

2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both bromine atoms and the trifluoroethyl group, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H6Br2F3N

Molecular Weight

332.94 g/mol

IUPAC Name

2,6-dibromo-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6Br2F3N/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

GKIUCBVBYOAZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)NCC(F)(F)F)Br

Origin of Product

United States

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